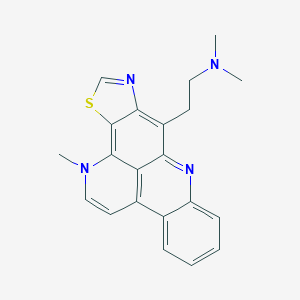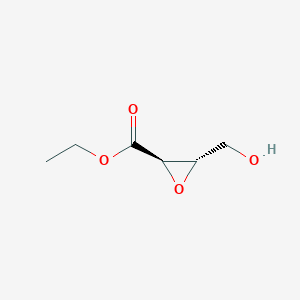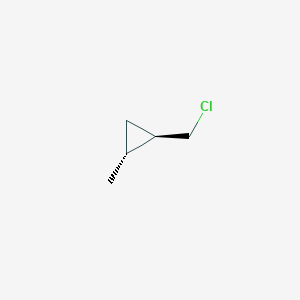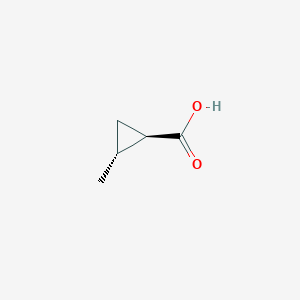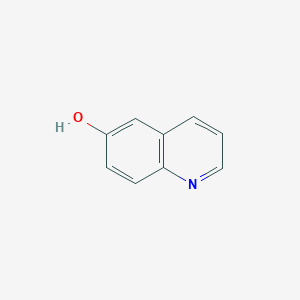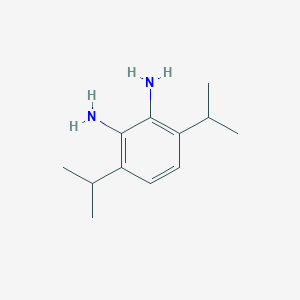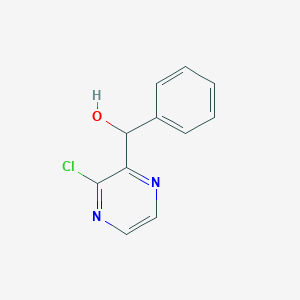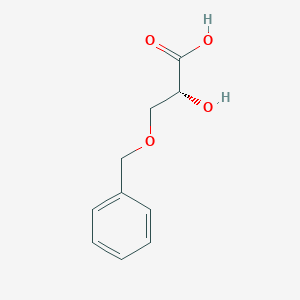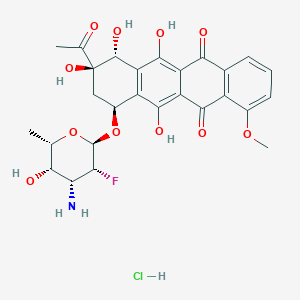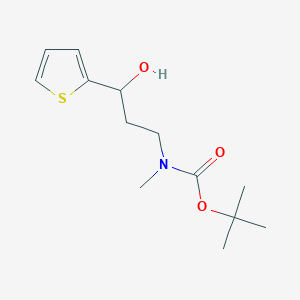
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester, also known as THPP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. THPP is a derivative of carbamic acid and contains a thiophene ring, which is a five-membered heterocyclic ring containing sulfur. THPP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The exact mechanism of action of (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester is not fully understood, but it is believed to act through a variety of pathways. (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has also been shown to modulate the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune and inflammatory responses.
Effets Biochimiques Et Physiologiques
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has been shown to exhibit a range of biochemical and physiological effects. In particular, (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to modulate the activity of immune cells, such as macrophages and T cells. (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has also been shown to exhibit antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit a range of biochemical and physiological effects. However, (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester also has some limitations. It can be difficult to work with due to its low solubility in water, and its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester. One area of interest is the development of (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester and its potential for use in combination with other drugs or therapies.
Méthodes De Synthèse
The synthesis of (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester involves the reaction of 3-mercapto-2-hydroxypropylamine with tert-butyl carbamate. This reaction is typically carried out in the presence of a catalyst, such as triethylamine, and requires careful control of temperature and reaction conditions. After the reaction is complete, (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester is isolated and purified using standard techniques, such as column chromatography.
Applications De Recherche Scientifique
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has been the subject of extensive scientific research due to its potential therapeutic applications. In particular, (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has been studied for its potential as an anti-inflammatory agent, as well as for its potential to inhibit the growth of cancer cells. (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has also been studied for its potential to modulate the immune system and for its potential to protect against oxidative stress.
Propriétés
Numéro CAS |
939757-32-1 |
|---|---|
Nom du produit |
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester |
Formule moléculaire |
C13H21NO3S |
Poids moléculaire |
271.38 g/mol |
Nom IUPAC |
tert-butyl N-(3-hydroxy-3-thiophen-2-ylpropyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H21NO3S/c1-13(2,3)17-12(16)14(4)8-7-10(15)11-6-5-9-18-11/h5-6,9-10,15H,7-8H2,1-4H3 |
Clé InChI |
ZBJUPUZPFGMEOC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)CCC(C1=CC=CS1)O |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CCC(C1=CC=CS1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



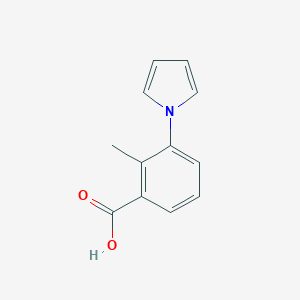
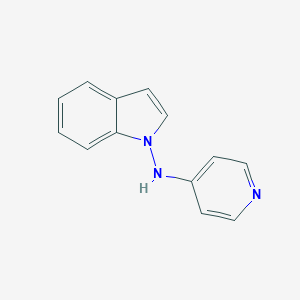
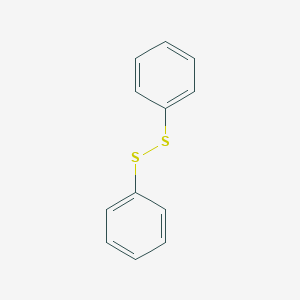
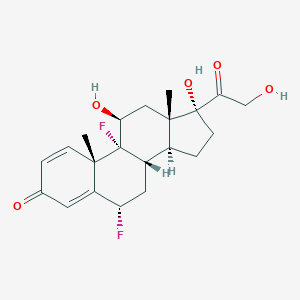
![Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B46167.png)
